
(5-アミノ-2-クロロフェニル)ボロン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H7BClNO2 and its molecular weight is 171.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Amino-2-chlorophenyl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-2-chlorophenyl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ボロン酸誘導体の合成
ボロン酸とそのキレート誘導体は、クロスカップリング反応、触媒作用、医薬品化学、ポリマーまたはオプトエレクトロニクス材料で使用される有機ホウ素化合物のサブクラスです {svg_1}. “(5-アミノ-2-クロロフェニル)ボロン酸塩酸塩”は、これらのボロン酸誘導体の合成に使用できます {svg_2}.
クロスカップリング反応
ボロン酸を含む有機ホウ素化合物は、炭素-炭素(鈴木-宮浦クロスカップリング、ペタシス反応など)または炭素-ヘテロ原子結合(チャン-ラム-エバンスカップリング、酸化など)の構築において、現代の有機化学における主力とみなされています {svg_3}.
触媒作用
ボロン酸、を含む“(5-アミノ-2-クロロフェニル)ボロン酸塩酸塩”は、様々な触媒作用の用途で使用されてきました。 例えば、ボロン酸は、ジオール、炭水化物またはエポキシド環開裂反応の区域選択的官能化を触媒します {svg_4}.
医薬品化学
ボロン酸は、生物活性化合物として使用されてきました {svg_5}. これらは、治療薬の開発を含む、医薬品化学の様々な分野で可能性を示しています {svg_6}.
ポリマーとオプトエレクトロニクス材料
ボロン酸とその誘導体は、ポリマーとオプトエレクトロニクス材料の開発に使用されてきました {svg_7}. これらは、材料科学の様々な分野で可能性を示しています {svg_8}.
センシングアプリケーション
ボロン酸のジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、様々なセンシングアプリケーションにおけるその有用性が生まれます {svg_9}. センシングアプリケーションは、均一なアッセイまたは不均一な検出にすることができます {svg_10}.
作用機序
Target of Action
Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.
Mode of Action
Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.
将来の方向性
Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.
生化学分析
Biochemical Properties
(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .
Cellular Effects
Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of (5-Amino-2-chlorophenyl)boronic acid hydrochloride primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the product is chemically stable under standard ambient conditions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride can be achieved through a two-step process. The first step involves the synthesis of 5-Amino-2-chlorophenylboronic acid, which is then converted to the hydrochloride salt in the second step.", "Starting Materials": [ "2-Chloroaniline", "Boric acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-Amino-2-chlorophenylboronic acid", "1. Dissolve 2-chloroaniline (10 g) in ethanol (100 mL) and add boric acid (12 g) to the solution.", "2. Add sodium hydroxide (10 g) to the solution and stir the mixture at room temperature for 24 hours.", "3. Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "4. Wash the solid with water and dry it under vacuum to obtain 5-Amino-2-chlorophenylboronic acid as a white solid.", "Step 2: Conversion to hydrochloride salt", "1. Dissolve 5-Amino-2-chlorophenylboronic acid (5 g) in hydrochloric acid (50 mL).", "2. Evaporate the solution to dryness to obtain (5-Amino-2-chlorophenyl)boronic acid hydrochloride as a white solid." ] } | |
CAS番号 |
958646-69-0 |
分子式 |
C6H7BClNO2 |
分子量 |
171.39 g/mol |
IUPAC名 |
(5-amino-2-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |
InChIキー |
JUMYKXJHLJGVQG-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |
正規SMILES |
B(C1=C(C=CC(=C1)N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(broMoMethyl)-5-fluoro-1-(phenylsulfonyl)-, Methyl es](/img/no-structure.png)
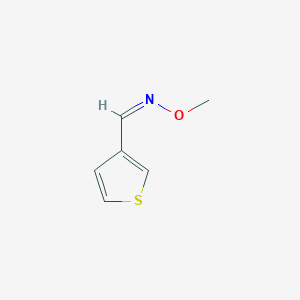
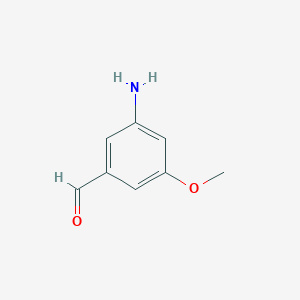
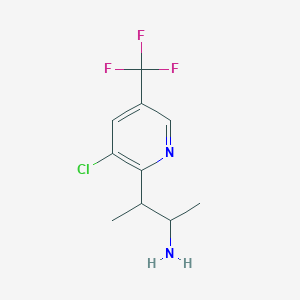
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

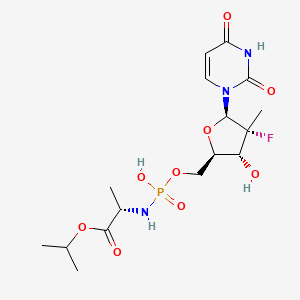
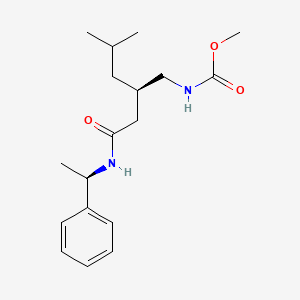
![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)

